molecular formula C18H22N2O3S3 B11338851 N-[2-(phenylsulfanyl)ethyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

N-[2-(phenylsulfanyl)ethyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11338851
M. Wt: 410.6 g/mol
InChI Key: WDUOOLXRXNOXIA-UHFFFAOYSA-N
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Description

N-[2-(PHENYLSULFANYL)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a phenylsulfanyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(PHENYLSULFANYL)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the thiophene-2-sulfonyl group and the phenylsulfanyl ethyl group. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene-2-Sulfonyl Group: This step often involves sulfonylation reactions using thiophene-2-sulfonyl chloride under basic conditions.

    Attachment of the Phenylsulfanyl Ethyl Group: This can be done through nucleophilic substitution reactions using phenylsulfanyl ethyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(PHENYLSULFANYL)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to thiols or sulfides under appropriate conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the thiophene moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group would yield sulfoxides or sulfones, while reduction of the sulfonyl group would produce thiols or sulfides.

Scientific Research Applications

N-[2-(PHENYLSULFANYL)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-[2-(PHENYLSULFANYL)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE: This compound shares the phenylsulfanyl ethyl group but lacks the piperidine and thiophene-2-sulfonyl moieties.

    2-PHENYL-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE: Similar in structure but with different functional groups attached to the core scaffold.

Uniqueness

N-[2-(PHENYLSULFANYL)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of its piperidine ring, thiophene-2-sulfonyl group, and phenylsulfanyl ethyl group. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for specialized applications in various scientific fields.

Properties

Molecular Formula

C18H22N2O3S3

Molecular Weight

410.6 g/mol

IUPAC Name

N-(2-phenylsulfanylethyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C18H22N2O3S3/c21-18(19-10-14-24-16-5-2-1-3-6-16)15-8-11-20(12-9-15)26(22,23)17-7-4-13-25-17/h1-7,13,15H,8-12,14H2,(H,19,21)

InChI Key

WDUOOLXRXNOXIA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCSC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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